

Technical Support Center: (S,R,S)-AHPC-C10-NH2 dihydrochloride

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Compound of Interest

Compound Name: (S,R,S)-AHPC-C10-NH2
dihydrochloride

Cat. No.: B2609157

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using **(S,R,S)-AHPC-C10-NH2 dihydrochloride** in their experiments. This molecule is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and is commonly used as a component of Proteolysis Targeting Chimeras (PROTACs). Understanding its potential off-target effects is crucial for accurate experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target effect of **(S,R,S)-AHPC-C10-NH2 dihydrochloride**?

A1: The primary and intended on-target effect of **(S,R,S)-AHPC-C10-NH2 dihydrochloride** is to bind to the von Hippel-Lindau (VHL) protein, a component of the VHL E3 ubiquitin ligase complex. In the context of a PROTAC, this engagement recruits the E3 ligase to a specific target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.

Q2: What is the most common off-target effect observed with VHL ligands like **(S,R,S)-AHPC-C10-NH2 dihydrochloride**?

A2: A key off-target effect is the stabilization of the VHL protein itself.^{[1][2]} Binding of the ligand can increase the intracellular concentration of VHL. This is thought to occur because ligand binding stabilizes the VHL protein, protecting it from its own degradation.^{[1][3][4]}

Q3: Can **(S,R,S)-AHPC-C10-NH2 dihydrochloride** induce a hypoxic response?

A3: Yes, by binding to VHL, **(S,R,S)-AHPC-C10-NH2 dihydrochloride** can competitively inhibit the binding of VHL to its natural substrate, Hypoxia-Inducible Factor 1 α (HIF-1 α).^[5] This can lead to the stabilization and accumulation of HIF-1 α , resulting in the transcriptional activation of hypoxia-responsive genes.^{[1][6]}

Q4: Is there a negative control I can use in my experiments?

A4: Yes, the (S,S,S) stereoisomer of AHPC is an inactive derivative and can be used as a negative control in your experiments to help distinguish on-target from off-target effects.

Q5: How can I assess the potential cytotoxicity of **(S,R,S)-AHPC-C10-NH2 dihydrochloride** in my cell line?

A5: Standard cytotoxicity assays such as the MTS or MTT assay can be used to determine the concentration-dependent effects of the compound on cell viability. It is recommended to perform a dose-response curve to identify a non-toxic working concentration for your downstream experiments.

Troubleshooting Guide

Observed Problem	Potential Cause	Recommended Solution
Unexpected changes in protein expression unrelated to the intended PROTAC target.	The VHL ligand component may be causing off-target effects, such as the stabilization of VHL or induction of a hypoxic response.	Perform a global proteomics experiment (e.g., TMT-MS) to identify all protein expression changes. Compare the effects of your full PROTAC with (S,R,S)-AHPC-C10-NH2 dihydrochloride alone and a vehicle control. Include the inactive (S,S,S)-AHPC as a negative control.
High background or non-specific effects in cellular assays.	The concentration of (S,R,S)-AHPC-C10-NH2 dihydrochloride or the resulting PROTAC may be too high, leading to cytotoxicity and non-specific protein degradation.	Determine the optimal, non-toxic working concentration of your compound using a cytotoxicity assay (e.g., MTS assay). Perform a dose-response experiment for your functional assay to find the lowest effective concentration.
Inconsistent results between experiments.	Variability in cell health, passage number, or compound stability.	Use cells within a consistent passage number range. Ensure the compound is properly stored and handled to maintain its stability. Prepare fresh dilutions of the compound for each experiment.
"Hook effect" observed with a PROTAC containing this linker (i.e., reduced degradation at high concentrations).	At high concentrations, the formation of binary complexes (PROTAC-target and PROTAC-VHL) is favored over the productive ternary complex (Target-PROTAC-VHL).	Perform a detailed dose-response curve to identify the optimal concentration range for target degradation and to characterize the hook effect.

Data Presentation

The following table summarizes quantitative proteomics data from a study on the closely related VHL inhibitor VH032, which is the parent molecule of (S,R,S)-AHPC. This data is representative of the types of off-target effects that may be observed.

Table 1: Proteins Upregulated Upon Treatment with a VHL Inhibitor (VH032) in HeLa Cells

Protein	Function	Fold Change (VH032 vs. Control)
VHL	E3 Ubiquitin Ligase Substrate Recognition	~2.5
P4HA1	Prolyl 4-hydroxylase	~2.0
EGLN3	Egl-9 Family Hypoxia Inducible Factor 3	~1.8
ANKRD37	Ankyrin Repeat Domain 37	~1.7
NDRG1	N-Myc Downstream Regulated 1	~1.6

Data is adapted from a study on the VHL inhibitor VH032 and is intended to be illustrative of potential off-target effects. Actual results with **(S,R,S)-AHPC-C10-NH2 dihydrochloride** may vary.

Experimental Protocols

Protocol 1: Global Proteomics for Off-Target Profiling

This protocol outlines a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.

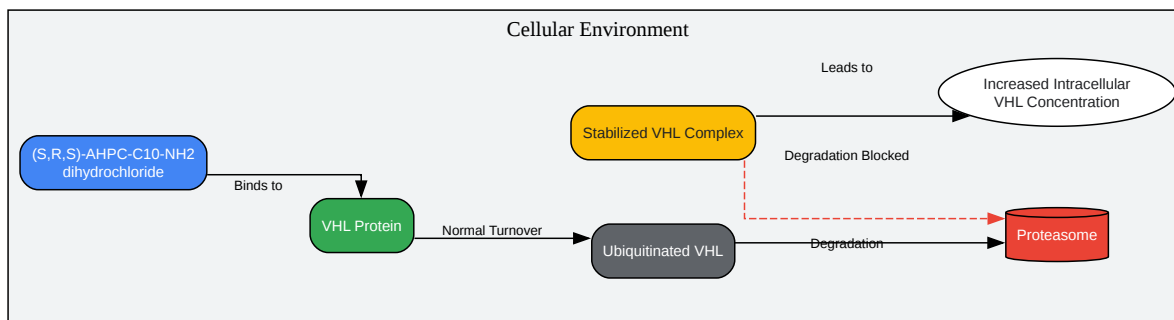
- Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with **(S,R,S)-AHPC-C10-NH2 dihydrochloride**, your full PROTAC, a negative control (e.g., (S,S,S)-AHPC), and a vehicle control for the desired time period (e.g., 24 hours).

- **Cell Lysis and Protein Digestion:** Harvest and lyse the cells. Quantify the protein concentration of each sample. Digest the proteins into peptides using trypsin.
- **Isobaric Labeling (TMT or iTRAQ):** Label the peptides from each condition with tandem mass tags (TMT) or isobaric tags for relative and absolute quantitation (iTRAQ) according to the manufacturer's protocol.
- **LC-MS/MS Analysis:** Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Data Analysis:** Process the raw mass spectrometry data using appropriate software (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins. Perform statistical analysis to identify proteins with significant changes in abundance between treatment groups.

Protocol 2: Western Blotting for Validation of Off-Target Effects

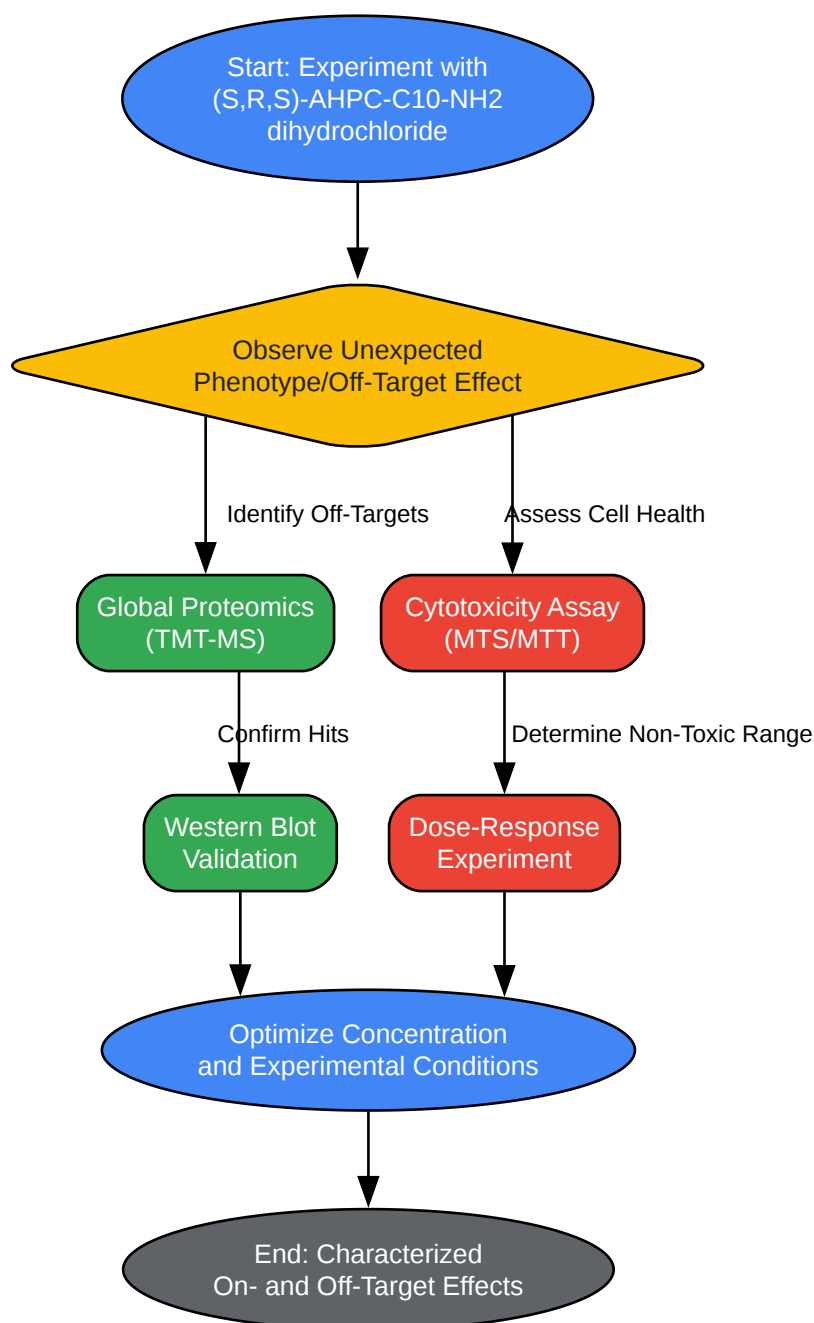
- **Sample Preparation:** Treat cells as described in Protocol 1. Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA or Bradford assay.
- **SDS-PAGE and Western Blotting:** Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- **Immunoblotting:** Block the membrane and probe with primary antibodies against your protein of interest (e.g., VHL, HIF-1 α) and a loading control (e.g., GAPDH, β -actin).
- **Detection and Analysis:** Incubate with the appropriate secondary antibody and detect the signal using a chemiluminescence imager. Quantify band intensities using densitometry software.

Visualizations



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Caption: Mechanism of VHL protein stabilization by **(S,R,S)-AHPC-C10-NH2 dihydrochloride**.



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Caption: Troubleshooting workflow for investigating off-target effects.

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